Regioisomeric Differentiation
The target compound is the 4-CF3 regioisomer within a series of tert-butyl hydroxy isoindolinones bearing trifluoromethyl substitution at different aromatic ring positions. Three distinct positional isomers are commercially documented: the 4-CF3 (target, CAS 1242336-58-8), the 5-CF3 (CAS 1242336-73-7), and the 6-CF3 (CAS 1242336-60-2) variants . These are chemically distinct entities with unique CAS registry numbers, InChIKeys, and physical properties. The 4-CF3 isomer places the trifluoromethyl group ortho to the lactam carbonyl and proximal to the C3 hydroxyl, whereas the 6-CF3 isomer positions it para to the carbonyl, resulting in fundamentally different electron density distribution and steric accessibility .
| Evidence Dimension | Chemical identity and regioisomer availability |
|---|---|
| Target Compound Data | 4-CF3 isomer; CAS 1242336-58-8; InChIKey QBZSZZYWZDKTGX-UHFFFAOYSA-N; molecular weight 273.25 g/mol |
| Comparator Or Baseline | 5-CF3 isomer (CAS 1242336-73-7) and 6-CF3 isomer (CAS 1242336-60-2); distinct InChIKeys VHSMYVDQIMNFGA-UHFFFAOYSA-N (6-CF3) |
| Quantified Difference | Distinct CAS registry numbers and InChIKey identifiers confirm non-identical chemical entities; LogP varies by isomer (4-CF3 LogP = 2.59; LogP differences for other isomers not specified in available vendor data) |
| Conditions | Comparative analysis based on vendor product catalogs and PubChem database entries |
Why This Matters
SAR studies require exact positional isomers; substituting the 4-CF3 isomer with a 5-CF3 or 6-CF3 analog introduces an uncontrolled variable that compromises experimental reproducibility and invalidates procurement specifications.
